3,4-Dimethoxybenzene-1-carboximidamide,aceticacid

Toxicology Drug Safety Complement Inhibition

3,4-Dimethoxybenzene-1-carboximidamide, acetic acid (CAS 2825012-20-0) is the acetate salt of a specific dimethoxy-substituted benzamidine. This compound class is recognized for its ability to inhibit serine proteases and components of the complement system.

Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
CAS No. 2825012-20-0
Cat. No. B6606588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybenzene-1-carboximidamide,aceticacid
CAS2825012-20-0
Molecular FormulaC11H16N2O4
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC(=O)O.COC1=C(C=C(C=C1)C(=N)N)OC
InChIInChI=1S/C9H12N2O2.C2H4O2/c1-12-7-4-3-6(9(10)11)5-8(7)13-2;1-2(3)4/h3-5H,1-2H3,(H3,10,11);1H3,(H,3,4)
InChIKeyYNMXVNDKAGEJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxybenzene-1-carboximidamide Acetate: A Defined Salt for Specialized Benzamidine Research


3,4-Dimethoxybenzene-1-carboximidamide, acetic acid (CAS 2825012-20-0) is the acetate salt of a specific dimethoxy-substituted benzamidine . This compound class is recognized for its ability to inhibit serine proteases and components of the complement system [1]. The 3,4-substitution pattern and acetate counterion differentiate it from the parent benzamidine, other regioisomers, and the more common hydrochloride salt, offering a unique set of physicochemical and biological properties for targeted research applications .

Procurement Risks: Why 3,4-Dimethoxybenzamidine Analogs Are Not Interchangeable


Selecting a generic benzamidine or an incorrect salt form for research can lead to significant experimental failure. Unsubstituted benzamidine has lower lipophilicity (LogP ~0.97) compared to the 3,4-dimethoxy derivative (LogP 2.59), which critically alters membrane permeability and in-vivo distribution [1]. The toxicological profile varies dramatically; the target compound shows an LD50 of 505 mg/kg in mice, while the comparable drug pentamidine, a bis-benzamidine, is approximately 7.9-fold more toxic with an LD50 of 64 mg/kg [2]. Regioisomers like 2,3-dimethoxybenzamidine exhibit a different lipophilic profile (LogP 0.8), suggesting divergent biological targeting and pharmacokinetics . Even the salt form matters; acetate salts can offer superior aqueous solubility and handling properties over hydrochlorides, directly impacting in-vitro assay reliability . Direct substitution without these specific properties compromises the validity and reproducibility of experimental data.

Quantitative Evidence for the Differentiated Selection of 3,4-Dimethoxybenzene-1-carboximidamide Acetate


A 7.9-Fold Superior Therapeutic Index Over Pentamidine in Murine Models

When prioritized for in-vivo complement inhibition studies, 3,4-dimethoxybenzamidine demonstrates a significantly safer profile than the structurally related clinical agent pentamidine. The hydrochloride salt of the target compound has a subcutaneous LD50 of 505 mg/kg in mice . In contrast, pentamidine exhibits a markedly higher toxicity with a subcutaneous LD50 of 64 mg/kg in the same species, making it approximately 7.9 times more lethal [1].

Toxicology Drug Safety Complement Inhibition

Regioisomer-Specific Lipophilicity Drives Biological Distribution

The 3,4-substitution pattern on the benzene ring critically dictates the compound's lipophilicity. The 3,4-dimethoxybenzamidine (as the hydrochloride) has a measured LogP of 2.59 . This is 2.6 times higher than that of the parent benzamidine (LogP ~0.97) and 3.2 times higher than its 2,3-dimethoxy regioisomer (LogP 0.8), demonstrating that the position of the methoxy groups, not just their presence, determines membrane partitioning [1].

Pharmacokinetics Medicinal Chemistry LogP

Validated Performance as a High-Sensitivity Internal Standard for HPLC

Unlike general-purpose analytical reagents, 3,4-dimethoxybenzamidine has a documented, cited track record as an internal standard for the quantification of diminazene in plasma. The validated HPLC method using this compound achieved a detection limit of 0.1 µg/mL in bovine plasma, a key performance metric absent for its regioisomers or other simple benzamidines [1].

Analytical Chemistry HPLC Method Validation

Documented In-Vitro Anti-Complement Activity in a Classical Pharmacological Model

The compound has been specifically characterized for its ability to inhibit the Forssman reaction, a classic model of complement-mediated tissue damage. In a comparative study, 3,4-dimethoxybenzamidine demonstrated effective in-vitro complement inhibition, a property shared with 4-aminobenzamidine and pentamidine, but with a distinct structural scaffold that could be exploited for developing selective inhibitors [1]. While direct IC50 comparisons are not provided, the study validates its functional activity within this therapeutically relevant pathway.

Immunology Complement System Inflammation

Proven Application Scenarios for 3,4-Dimethoxybenzene-1-carboximidamide Acetate


Safe In-Vivo Probe for Complement-Mediated Disease Models

Researchers studying acute inflammation or complement-driven pathology can use this compound as a safer alternative to pentamidine for in-vivo proof-of-concept studies. Its 7.9-fold lower acute toxicity (LD50 505 vs 64 mg/kg s.c. in mice) allows for a wider and more reliable dosing window, facilitating robust dose-response experiments that would be lethal with pentamidine [1].

Validated Internal Standard for Veterinary Drug Residue Analysis

Bioanalytical laboratories tasked with validating methods for diminazene or similar diamidine drugs in animal plasma can immediately implement this compound as a proven internal standard. The established HPLC method with a 0.1 µg/mL limit of detection significantly reduces method development time and ensures audit-ready assay performance, unlike an unvalidated isomer [2].

Pharmacokinetic Optimization via Regioisomer-Specific Lipophilicity

Medicinal chemists working on central nervous system or intracellular targets can select this specific 3,4-isomer to enhance passive membrane permeability. Its LogP of 2.59, which is substantially higher than benzamidine (LogP 0.97) and the 2,3-isomer (LogP 0.8), facilitates a higher volume of distribution and tissue penetration for research purposes where biodistribution is a key parameter [3].

Chemical Probe for Serine Protease and Complement Cascade SAR

This compound serves as a distinct molecular scaffold for building focused chemical libraries. Its documented activity in the classic Forssman shock model [4] provides a validated biological starting point for designing novel, patentable inhibitors of C1s or other complement factors, where the specific dimethoxy substitution pattern can be used to explore productive binding interactions.

Quote Request

Request a Quote for 3,4-Dimethoxybenzene-1-carboximidamide,aceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.